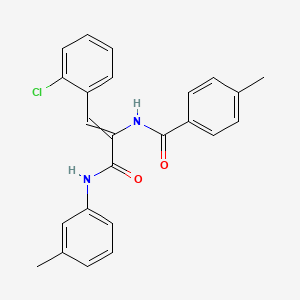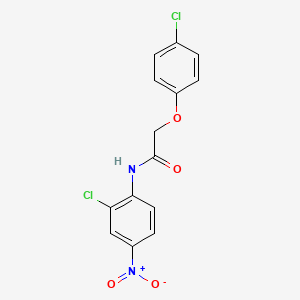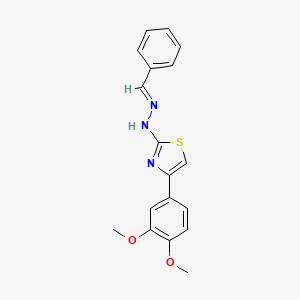
4-methyl-3-nitro-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-metil-3-nitro-N-(1-feniletil)benzamida típicamente involucra la nitración de 4-metil-N-(1-feniletil)benzamida. El proceso de nitración se puede llevar a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico bajo condiciones de temperatura controlada .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de grado industrial e implementar medidas de seguridad para manejar el proceso de nitración a mayor escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-metil-3-nitro-N-(1-feniletil)benzamida experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador como el paladio sobre carbono.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la posición bencílica.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno, paladio sobre carbono.
Sustitución: Nucleófilos como los haluros, en condiciones básicas.
Oxidación: Permanganato de potasio, medio ácido o básico.
Principales Productos Formados
Reducción: 4-metil-3-amino-N-(1-feniletil)benzamida.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación: 4-carboxi-3-nitro-N-(1-feniletil)benzamida.
Aplicaciones Científicas De Investigación
4-metil-3-nitro-N-(1-feniletil)benzamida tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4-metil-3-nitro-N-(1-feniletil)benzamida involucra su interacción con objetivos moleculares específicos. El grupo nitro puede participar en reacciones redox, mientras que el grupo amida puede formar enlaces de hidrógeno con moléculas biológicas. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
Unicidad
4-metil-3-nitro-N-(1-feniletil)benzamida es único debido a su patrón de sustitución específico en el anillo de benzamida, que imparte propiedades químicas y biológicas distintas. La presencia de ambos grupos nitro y metilo en posiciones específicas permite una reactividad e interacciones únicas en comparación con sus análogos .
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
4-methyl-3-nitro-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11-8-9-14(10-15(11)18(20)21)16(19)17-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,17,19) |
Clave InChI |
BQJMBPICOUAQIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707778.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B11707782.png)
![(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)

![(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)
![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![ethyl 5-(benzyloxy)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707817.png)
![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)


![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
